molecular formula C24H27N3O4S B2817213 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 878243-72-2

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No. B2817213
CAS RN: 878243-72-2
M. Wt: 453.56
InChI Key: YGFDVTDZJHAOGG-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a pyrrolidinone, a phenyl group, a sulfonyl group, and a carboxamide group . Pyrrolidinone is a five-membered lactam (a cyclic amide) that is a common structural motif in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features. The pyrrolidinone ring could contribute to the rigidity of the molecule, while the phenyl rings could participate in aromatic stacking interactions. The sulfonyl group is a good leaving group and could be involved in substitution reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity. The amide and sulfonyl groups might be hydrolyzed under acidic or basic conditions. The compound could also undergo electrophilic aromatic substitution on the phenyl rings .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the structural features, it could potentially interact with biological macromolecules through hydrogen bonding (via the amide and sulfonyl groups) and pi-stacking interactions (via the phenyl rings) .

Safety and Hazards

Without specific studies on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing to prevent exposure and ensure safety .

Future Directions

Future research on this compound could involve elucidating its biological activity, optimizing its properties for a specific application (such as medicinal chemistry), and investigating its environmental impact .

properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c28-23-10-5-14-27(23)22-9-4-8-21(18-22)25-24(29)20-11-15-26(16-12-20)32(30,31)17-13-19-6-2-1-3-7-19/h1-4,6-9,13,17-18,20H,5,10-12,14-16H2,(H,25,29)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFDVTDZJHAOGG-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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